molecular formula C19H14BrFN2O2 B2789176 6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime CAS No. 866154-09-8

6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime

Cat. No.: B2789176
CAS No.: 866154-09-8
M. Wt: 401.235
InChI Key: BOGIFJPNYZRKMZ-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime is a chemical compound with the molecular formula C19H14BrFN2O2 and a molecular weight of 401.23 g/mol . This compound is characterized by the presence of a fluorophenoxy group, a nicotinaldehyde moiety, and a bromobenzyl oxime group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are employed under basic conditions.

Major Products

Scientific Research Applications

6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The fluorophenoxy and bromobenzyl groups contribute to the compound’s binding affinity and specificity towards certain receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime
  • 6-(4-methylphenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime
  • 6-(4-methoxyphenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime

Uniqueness

6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime is unique due to the presence of the fluorine atom in the phenoxy group, which enhances its chemical stability and biological activity compared to its analogs .

Properties

IUPAC Name

(E)-N-[(4-bromophenyl)methoxy]-1-[6-(4-fluorophenoxy)pyridin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O2/c20-16-4-1-14(2-5-16)13-24-23-12-15-3-10-19(22-11-15)25-18-8-6-17(21)7-9-18/h1-12H,13H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGIFJPNYZRKMZ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CN=C(C=C2)OC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CN=C(C=C2)OC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.